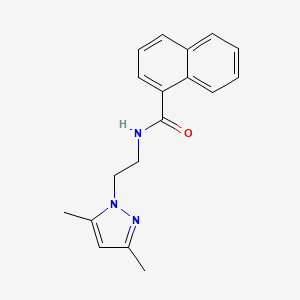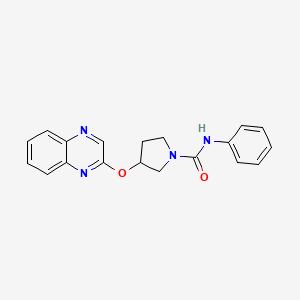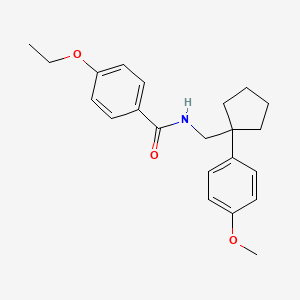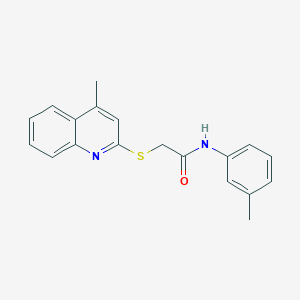![molecular formula C23H29N3O4S2 B2665521 N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893124-77-1](/img/structure/B2665521.png)
N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a complex organic compound. It contains a piperidine moiety, which is a common structure in many pharmaceuticals . The compound also includes a sulfonamide group, which is known for its wide spectrum of biological activities .
Applications De Recherche Scientifique
SAR Investigations in FPT Inhibitors
The study by Mallams et al. (1998) describes the synthesis of novel derivatives to explore the structure-activity relationship (SAR) of Farnesyl Protein Transferase (FPT) inhibitors, highlighting the significance of chemical modifications for enhancing pharmacokinetic properties and oral bioavailability in vivo. These derivatives, which share structural similarities with the specified compound, demonstrate the importance of meticulous chemical modification to achieve desired biological effects and improved metabolic stability【Mallams et al., 1998】(https://consensus.app/papers/inhibitors-farnesyl-transferase-4amido-4carbamoyl-mallams/4f4e893a58ff5cb6acae3a67c185a795/?utm_source=chatgpt).
Novel Benzamides and Metal Complexes Bioactivity
Khatiwora et al. (2013) synthesized new benzamides and their copper and cobalt complexes, providing insights into the structural features and bioactivity of these compounds. The study indicates that these complexes exhibit significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents【Khatiwora et al., 2013】(https://consensus.app/papers/synthesis-characterization-bioactivity-study-novel-khatiwora/5cae78f05390566d90b1d5637f1a5a6b/?utm_source=chatgpt).
Antipsychotic Agent Development
Norman et al. (1996) focused on synthesizing heterocyclic carboxamides as potential antipsychotic agents, evaluating their efficacy through in vitro and in vivo assays. This research underscores the role of chemical synthesis in creating compounds with specific receptor affinities, offering pathways to novel therapeutic options for psychiatric conditions【Norman et al., 1996】(https://consensus.app/papers/synthesis-evaluation-heterocyclic-carboxamides-agents-norman/2a2afd94c43852659311e9aeb8bfd5a1/?utm_source=chatgpt).
Kappa-Opioid Receptor Antagonism
Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, revealing its selectivity and potential therapeutic implications in depression and addiction disorders. Such studies are pivotal in understanding receptor-ligand interactions and developing targeted treatments for complex conditions【Grimwood et al., 2011】(https://consensus.app/papers/characterization-grimwood/8298b58aeccc599f9e4217cfe05bb988/?utm_source=chatgpt).
CB1 Cannabinoid Receptor Antagonism
Ruiu et al. (2003) synthesized and evaluated NESS 0327 for its binding affinity towards cannabinoid CB1 and CB2 receptors, demonstrating the compound's selectivity and potential as a novel cannabinoid antagonist. This research highlights the exploration of receptor-specific antagonists in modulating cannabinoid system-related physiological and pathological processes【Ruiu et al., 2003】(https://consensus.app/papers/synthesis-characterization-ness-0327-novel-putative-ruiu/f0e9aec94e2955ce973c83f825d173a2/?utm_source=chatgpt).
Propriétés
IUPAC Name |
N-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-24-22(28)20-18-8-4-2-5-9-19(18)31-23(20)25-21(27)16-10-12-17(13-11-16)32(29,30)26-14-6-3-7-15-26/h10-13H,2-9,14-15H2,1H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZZGHMGDDHMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2665441.png)
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)










![3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2665457.png)

